

(R)-(-)-3-Quinuclidinol CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-3-Quinuclidinol

Cat. No.: B023530

[Get Quote](#)

An In-depth Technical Guide to (R)-(-)-3-Quinuclidinol

This technical guide provides a comprehensive overview of **(R)-(-)-3-Quinuclidinol**, a pivotal chiral building block in the development of pharmaceuticals. Targeted at researchers, scientists, and professionals in drug development, this document details its chemical identity, physical properties, synthesis methodologies, and applications.

Chemical Identity and Properties

(R)-(-)-3-Quinuclidinol, also known by its IUPAC name (3R)-1-Azabicyclo[2.2.2]octan-3-ol, is a key chiral intermediate. Its unique stereochemistry is crucial for the efficacy of various active pharmaceutical ingredients (APIs).

Table 1: Chemical Identifiers for **(R)-(-)-3-Quinuclidinol** and its Hydrochloride Salt

Identifier	(R)-(-)-3-Quinuclidinol	(R)-(-)-3-Quinuclidinol Hydrochloride
CAS Number	25333-42-0[1]	42437-96-7[2]
Molecular Formula	C ₇ H ₁₃ NO[1]	C ₇ H ₁₄ ClNO[2]
Molecular Weight	127.18 g/mol [1]	163.65 g/mol
Synonyms	(3R)-1-Azabicyclo[2.2.2]octan-3-ol, (-)-(R)-3-Quinuclidinol, (R)-3-Hydroxyquinuclidine	(R)-(-)-3-Hydroxyquinuclidine hydrochloride

Table 2: Physical and Spectroscopic Properties of (R)-(-)-3-Quinuclidinol

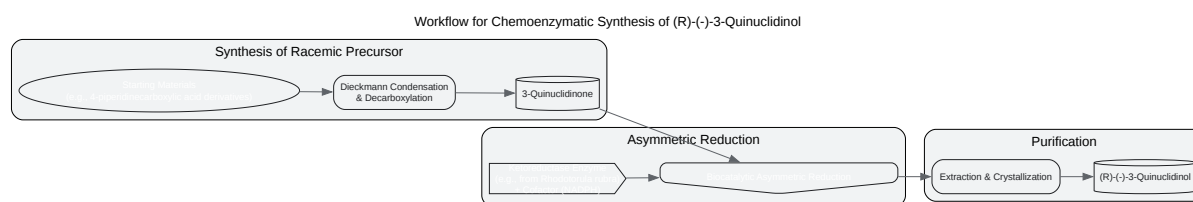
Property	Value
Appearance	White to off-white crystalline solid[1]
Melting Point	210-213 °C[1]
Optical Activity	[α] _{20/D} -35° (c = 1 in H ₂ O) (for hydrochloride)
¹ H NMR (600 MHz, CDCl ₃) δppm	1.33 (m, 1H), 1.43 (m, 1H), 1.65 (m, 1H), 1.80 (m, 1H), 1.90 (m, 1H), 2.25 (br, 1H), 2.60 (m, 1H), 2.65 (m, 1H), 2.74 (m, 2H), 2.89 (m, 1H), 3.12 (m, 1H), 3.85 (m, 1H)[3]

Synthesis and Manufacturing

The enantiomerically pure (R)-(-)-3-Quinuclidinol is primarily synthesized through the asymmetric reduction of 3-quinuclidinone. Both chemical and biocatalytic methods are employed, with the latter gaining prominence due to higher stereoselectivity and more environmentally benign conditions.

Chemoenzymatic Synthesis Workflow

The following diagram illustrates a general workflow for the chemoenzymatic synthesis of (R)-(-)-3-Quinuclidinol, a widely adopted and efficient method.



[Click to download full resolution via product page](#)

Caption: Chemoenzymatic synthesis of **(R)-(-)-3-Quinuclidinol**.

Experimental Protocols

This protocol outlines the synthesis of the precursor, racemic 3-quinuclidinol, via the reduction of 3-quinuclidinone.

- Materials: 3-Quinuclidinone (10.0 g, 0.08 mol), water (30 ml), sodium borohydride (1.5 g, 0.04 mol), chloroform, sodium sulphate, acetone.
- Procedure:
 - Dissolve 3-quinuclidinone in water at 30-35°C.
 - Add sodium borohydride in portions over 1 hour.
 - Stir the reaction mixture for 4 hours at 30-35°C, monitoring completion by gas chromatography.
 - Extract the reaction mass with chloroform (3 x 50 ml).
 - Dry the combined organic layers over sodium sulphate.

- Distill off the solvent under reduced pressure to yield crude (RS)-3-quinuclidinol.
- Purify the crude product with acetone to obtain a white crystalline solid.[4]

This protocol describes the enantioselective reduction of 3-quinuclidinone to **(R)-(-)-3-Quinuclidinol** using a ketoreductase from *Rhodotorula rubra*. [5]

- Materials: 3-quinuclidinone hydrochloride, glucose, resting cells of *Rhodotorula rubra*, phosphate buffer (100 mM, pH 8.0), potassium carbonate, dichloromethane, acetone.
- Procedure:
 - Prepare a suspension of resting *Rhodotorula rubra* cells in phosphate buffer.
 - Add 3-quinuclidinone hydrochloride and glucose to the cell suspension.
 - Incubate the mixture at 37°C with shaking (200 rpm) for 30 hours.
 - Centrifuge the reaction mixture to separate the cells.
 - Combine the supernatants and adjust the pH to 12 with potassium carbonate.
 - Evaporate the mixture under vacuum.
 - Add dichloromethane to the residue, stir, and filter.
 - Concentrate the filtrate under vacuum to obtain the crude product.
 - Add acetone to the crude product, stir, and concentrate under vacuum to yield **(R)-(-)-3-Quinuclidinol** as a white powder with an enantiomeric excess of >99%. [3]

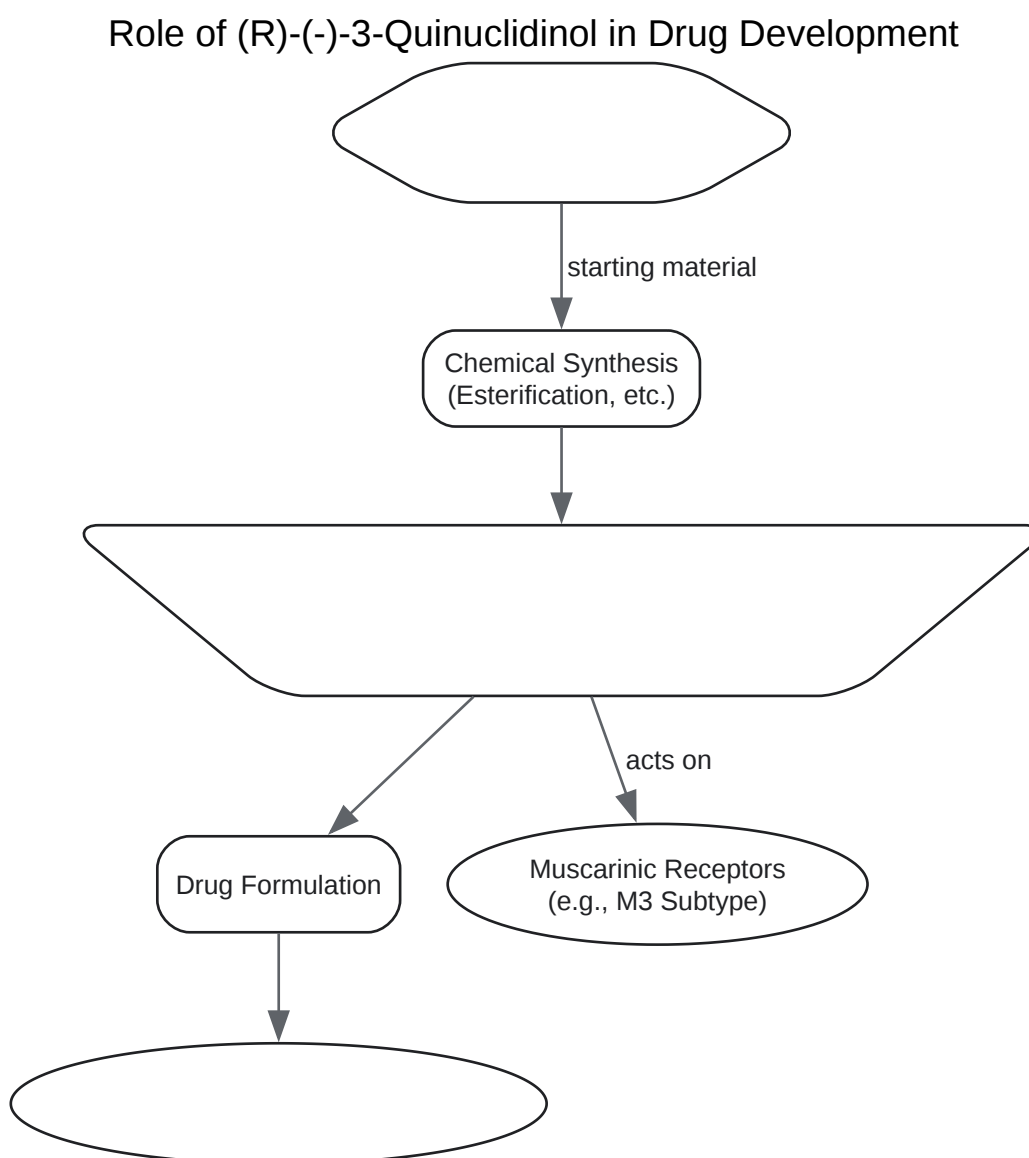
Applications in Drug Development

(R)-(-)-3-Quinuclidinol is a critical intermediate in the synthesis of several pharmaceuticals, particularly those targeting muscarinic acetylcholine receptors.[4] These receptors are involved in a wide range of physiological functions, and their modulation is key to treating various diseases.

Role in the Synthesis of Muscarinic Receptor Antagonists

(R)-(-)-3-Quinuclidinol serves as a chiral scaffold for the synthesis of potent and selective muscarinic antagonists. One of the most notable examples is Solifenacin, used in the treatment of overactive bladder. The (R)-configuration of the quinuclidinol moiety is essential for the high binding affinity and selectivity of these drugs for the M3 muscarinic receptor subtype.

The following diagram illustrates the logical relationship of **(R)-(-)-3-Quinuclidinol** as a building block in the development of muscarinic receptor antagonists.



[Click to download full resolution via product page](#)

Caption: **(R)-(-)-3-Quinuclidinol** as a key intermediate in pharmaceuticals.

Interaction with Muscarinic Receptors

While **(R)-(-)-3-Quinuclidinol** itself is not the active therapeutic agent, its derivatives exhibit high affinity for muscarinic receptors. For instance, derivatives like 3-quinuclidinyl benzilate are used as radioligands in receptor binding assays to characterize muscarinic receptor subtypes in various tissues.[6][7][8] These studies are crucial for understanding the pharmacology of muscarinic receptors and for the development of new, more selective drugs.

Conclusion

(R)-(-)-3-Quinuclidinol is a high-value chiral intermediate with significant importance in the pharmaceutical industry. Its enantiomerically pure synthesis is a key step in the manufacturing of several modern drugs. The ongoing development of more efficient and sustainable synthesis methods, particularly biocatalytic routes, will continue to enhance its accessibility and application in the discovery of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(-)-3-Quinuclidinol - High Purity Pharmaceutical Grade at Attractive Price, CAS 25333-42-0 [jigspharma.com]
- 2. (R)-3-Quinuclidinol hydrochloride | C7H14ClNO | CID 16216954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]

- 6. Muscarinic receptor selectivities of 3-Quinuclidinyl 8-xanthenecarboxylate (QNX) in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the muscarinic receptor in human tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and muscarinic cholinergic receptor affinities of 3-quinuclidinyl alpha-(alkoxyalkyl)-alpha-aryl-alpha-hydroxyacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-(-)-3-Quinuclidinol CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023530#r-3-quinuclidinol-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com